3-(2-Bromo-4-chlorophenyl)propan-1-ol
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Overview
Description
3-(2-Bromo-4-chlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H10BrClO. It is a colorless to pale yellow liquid that is used in various chemical reactions and applications. The compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, which makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-chlorophenyl)propan-1-ol can be achieved through several methods. One common method involves the reaction of 2-bromo-4-chlorobenzaldehyde with a Grignard reagent, followed by reduction. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture from affecting the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-chlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(2-Bromo-4-chlorophenyl)propan-1-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-chlorophenyl)propan-1-ol involves its interaction with molecular targets and pathways. The presence of bromine and chlorine atoms on the phenyl ring allows the compound to participate in various chemical reactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Bromo-phenyl)propan-1-ol
- 3-(4-Chlorophenyl)propan-1-ol
- 3-(2-Bromo-4-methylphenyl)propan-1-ol
Uniqueness
3-(2-Bromo-4-chlorophenyl)propan-1-ol is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual substitution enhances its reactivity and versatility in various chemical reactions compared to similar compounds with only one halogen substituent .
Properties
Molecular Formula |
C9H10BrClO |
---|---|
Molecular Weight |
249.53 g/mol |
IUPAC Name |
3-(2-bromo-4-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10BrClO/c10-9-6-8(11)4-3-7(9)2-1-5-12/h3-4,6,12H,1-2,5H2 |
InChI Key |
JHOGSVGHLQGDIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)CCCO |
Origin of Product |
United States |
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